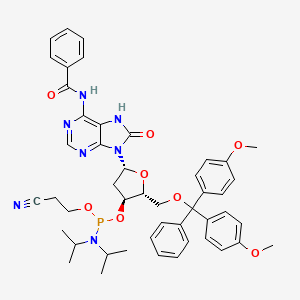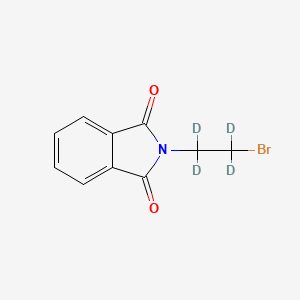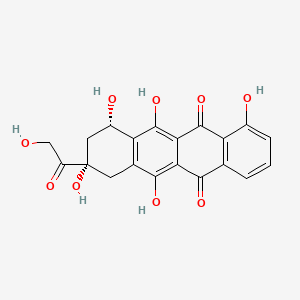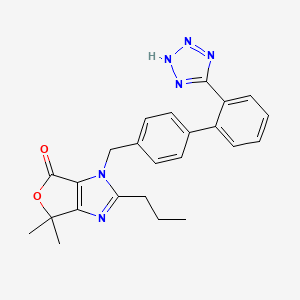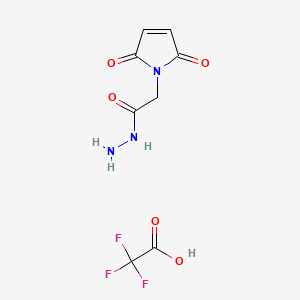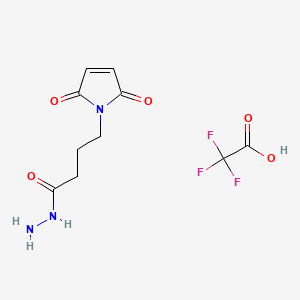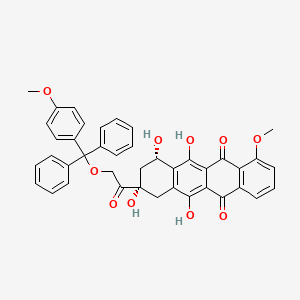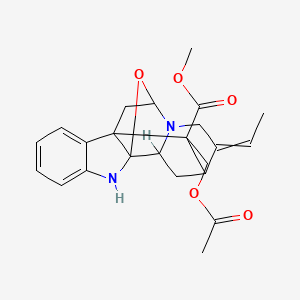
Picralina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picraline is an indole alkaloid derived from the seeds of the Picralima nitida plant, commonly known as the akuamma tree. This compound is part of a group of naturally occurring alkaloids that have been traditionally used for their medicinal properties, particularly in West Africa. Picraline has garnered interest due to its potential pharmacological activities, including analgesic and anti-inflammatory effects .
Aplicaciones Científicas De Investigación
Usos Medicinales en Enfermedades Tropicales
Picralina se encuentra en la planta Picralima nitida, que se utiliza en la medicina popular africana para tratar diversos trastornos como la malaria, la fiebre, la hipertensión, la ictericia, la dismenorrea y los problemas gastrointestinales . Las propiedades farmacológicas de la planta se han estudiado, revelando el aislamiento de alcaloides, taninos y polifenoles .
Potenciales Farmacológicos
Los estudios farmacológicos han demostrado que los extractos o compuestos aislados de Picralima nitida poseen actividades analgésica, antiinflamatoria, hipoglucémica, hipotensiva, antiplasmódica, antimicrobiana, antiulcerosa y antitumorigénica . Estos hallazgos sugieren aplicaciones potenciales en el tratamiento y la prevención de diversas enfermedades humanas .
Inhibición del Cotransportador de Sodio-Glucosa (SGLT)
Los alcaloides tipo this compound, como las alstiphyllanines E y F, han mostrado una actividad inhibitoria moderada contra los cotransportadores de sodio-glucosa (SGLT1 y SGLT2) . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones relacionadas con el transporte de glucosa, como la diabetes .
Desarrollo de Nuevos Inhibidores de SGLT
Se ha derivado una serie de derivados sustituidos con hidroxilo de alcaloides tipo this compound y se ha encontrado que tienen una potente actividad inhibitoria de SGLT . Esta investigación podría conducir al desarrollo de nuevos fármacos para el tratamiento de la diabetes
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Picraline is a natural alkaloid that primarily targets opioid receptors . It exhibits binding affinities with Ki values of 132 μM, 2.38 μM, and 98.8 μM for μOR, κOR, and δOR, respectively . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. They play crucial roles in pain control, reward, and addictive behaviors.
Análisis Bioquímico
Biochemical Properties
Picraline interacts with a variety of enzymes, proteins, and other biomolecules. It is a substrate for the enzyme Picrinine N-Methyltransferase (PiNMT), which belongs to a new family of γ-Tocopherol-Like Methyltransferases . PiNMT has high substrate specificity and affinity for picraline, converting it to N-methylpicrinine .
Molecular Mechanism
Picraline exerts its effects at the molecular level through its interactions with enzymes like PiNMT . The binding of picraline to PiNMT leads to its conversion to N-methylpicrinine, demonstrating enzyme activation .
Temporal Effects in Laboratory Settings
It is known that PiNMT’s gene expression and biochemical activities are highest in younger leaf tissues , suggesting that the effects of picraline may vary with the age of the plant tissue.
Metabolic Pathways
Picraline is involved in the metabolic pathways of MIAs, which are generally derived from the condensation of tryptamine and the monoterpene iridoid secologanin . The enzyme PiNMT plays a crucial role in these pathways by converting picraline to N-methylpicrinine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The isolation of picraline from Picralima nitida involves several steps. The seeds are typically dried and ground before being subjected to solvent extraction. The crude extract is then purified using techniques such as pH-zone-refining countercurrent chromatography to isolate picraline in high purity .
Industrial Production Methods: Industrial production of picraline is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale extraction would involve optimizing solvent use and purification techniques to ensure high yield and purity. The use of advanced chromatographic methods is crucial in the industrial setting to achieve the desired quality of picraline .
Análisis De Reacciones Químicas
Types of Reactions: Picraline undergoes various chemical reactions, including:
Oxidation: Picraline can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in picraline, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the indole nitrogen, can lead to the formation of new compounds with varied effects.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce N-alkylated or N-acylated picraline .
Propiedades
IUPAC Name |
methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTJMQCRVFWNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary pharmacological target of Picraline?
A1: Picraline, an indole alkaloid, primarily interacts with opioid receptors. Research indicates a strong affinity for the kappa opioid receptor, exhibiting potent agonist activity. []
Q2: What is the structural characterization of Picraline?
A3: While the provided abstracts don't explicitly state the molecular formula or weight of Picraline, they highlight its structure within the context of its alkaloid family. One study utilizes 1H coupled natural abundance 13C NMR spectroscopy to differentiate the C-3 and C-3a signals in Picraline. This technique is particularly useful for analyzing compounds with an indole skeleton, like Picraline, which possesses a carbonyl group at the C-2 position of this structure. []
Q3: What is the significance of the carbonyl group in the Picraline structure?
A4: The presence of a carbonyl group at the C-2 position of the indole skeleton in Picraline significantly influences the chemical shifts observed in 13C NMR. Understanding these shifts is crucial for distinguishing Picraline from other alkaloids within the ajmaline, picraline, and sarpagine families. []
Q4: Has Picraline demonstrated analgesic properties in experimental settings?
A5: While traditionally, Picraline-containing plants were used for pain relief, studies evaluating its analgesic properties in thermal nociception assays have shown limited efficacy. This contradicts prior reports and traditional uses, prompting further investigation into its mechanism of action. []
Q5: What are the potential implications of Picraline's opioid receptor activity for drug development?
A6: Despite the limited analgesic effects observed in current studies, Picraline's interaction with opioid receptors, particularly the kappa opioid receptor, holds promise for developing novel opioid-based medications. Its unique structure could serve as a scaffold for designing compounds with improved pharmacological properties and therapeutic potential for various conditions. []
Q6: What is the biogenetic relationship between Picraline and other alkaloids?
A7: Nareline, another indole alkaloid, shares a biogenetic link with both Akuammiline and Picraline. [] This suggests a potential for exploring structure-activity relationships and understanding the biosynthesis pathways within this family of compounds.
Q7: How is Picraline isolated from plant sources for research purposes?
A8: Picraline is commonly extracted and purified from the rind of the Picralima nitida plant. A technique called pH-zone-refining countercurrent chromatography (CCC) has proven highly effective for separating Picraline and other alkaloids from this plant. This method facilitates the isolation of Picraline in quantities suitable for extensive pharmacological investigations. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
